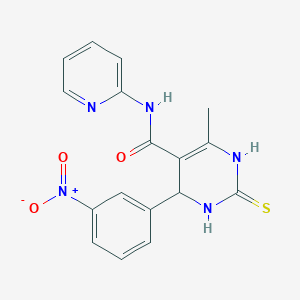
6-methyl-4-(3-nitrophenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Nifetepimine . It is a dihydropyrimidone calcium channel blocker . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .
Synthesis Analysis
The synthesis of similar compounds involves the Biginelli reaction . This reaction is a three-component, one-pot condensation reaction involving a β-keto ester or a β-diketone, an aldehyde, and urea or a derivative thereof .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihydropyrimidine ring . The conformation of the dihydropyrimidine ring is unusual; it is planar instead of the usual boat-like conformation .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of dihydropyrimidones . These include reactions with nucleophiles at the carbonyl sites and electrophiles at the aromatic ring .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at 10 mg/mL . The empirical formula is C14H15N3O5 and the molecular weight is 305.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and structural characterization of pyridine and pyrimidine derivatives, including those similar to the specified compound, have been extensively studied. Research has demonstrated methods for creating a wide array of substituted pyrimidines, which are essential for exploring their potential applications in pharmaceuticals and materials science. For example, Kadir, Mansor, and Osman (2017) discussed the synthesis and characterization of monoamide isomers derived from pyridine and pyrimidine compounds, showcasing the versatility of these frameworks for chemical modifications (Kadir, Mansor, & Osman, 2017).
Biological Activities
The biological activities of pyrimidine derivatives have been a subject of research, with studies investigating their antimicrobial, antihypertensive, and cytotoxic activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and evaluated their antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, Alam et al. (2010) explored the antihypertensive activity of newer 1,4-dihydro-5-pyrimidine carboxamides, indicating the therapeutic potential of these compounds in managing hypertension (Alam et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methyl-4-(3-nitrophenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-14(16(23)20-13-7-2-3-8-18-13)15(21-17(26)19-10)11-5-4-6-12(9-11)22(24)25/h2-9,15H,1H3,(H,18,20,23)(H2,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQITKTDGJNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)
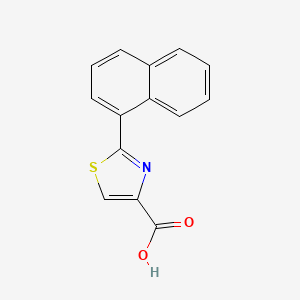
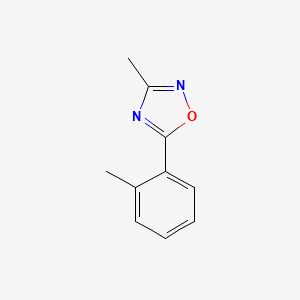
![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)
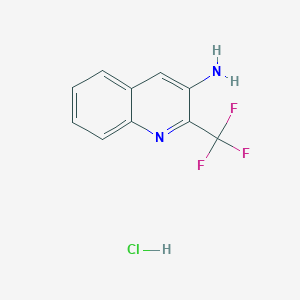


![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
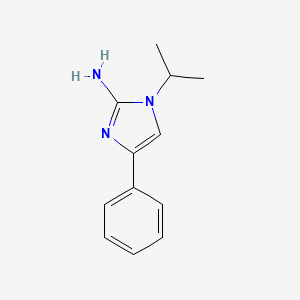

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2730141.png)